Tert-butyl 6-(bromomethyl)nicotinate
Description
Significance of Nicotinate (B505614) Scaffolds in Advanced Organic Synthesis
The nicotinate scaffold, a derivative of pyridine (B92270), is a privileged structure in the fields of organic synthesis and medicinal chemistry. Pyridine and its derivatives are ubiquitous in nature, found in essential biomolecules such as vitamins and coenzymes. nih.gov In medicinal chemistry, the pyridine nucleus is a core component of numerous FDA-approved drugs, valued for its ability to engage in hydrogen bonding and improve the aqueous solubility of potential therapeutic agents. nih.govbenthamdirect.comresearcher.life
Beyond pharmaceuticals, pyridine scaffolds are instrumental in materials science and catalysis, where they serve as important ligands for organometallic compounds and in asymmetric catalysis. nih.gov The electron-deficient nature of the pyridine ring, resulting from the electronegative nitrogen atom, influences its reactivity, making it a versatile platform for a wide range of chemical transformations. nih.govwikipedia.org Nicotinate derivatives, specifically, have been the focus of extensive research, leading to the discovery of compounds with significant biological activities. ekb.egresearchgate.netbohrium.com
Overview of Benzylic Halide Functionality in Pyridine Chemistry
The bromomethyl group attached to the pyridine ring in tert-butyl 6-(bromomethyl)nicotinate is analogous to a benzylic halide. This functionality serves as a highly reactive site for synthetic modification. The carbon-bromine bond is susceptible to heterolysis, a process that can be facilitated by silver oxide, to initiate substitution reactions. nih.gov
This reactive handle is primarily used for nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups by reaction with nucleophiles such as alkoxides, thiolates, and amines. wikipedia.org Furthermore, the nitrogen atom of the pyridine ring can itself be alkylated by reaction with alkyl halides, a transformation known as the Menshutkin reaction. nih.govwikipedia.org Benzylic-type halides on pyridine rings are also precursors for creating carbon-carbon bonds through coupling reactions with organometallic reagents, such as pyridyl aluminum reagents. organic-chemistry.org Additionally, these groups can be oxidized under specific conditions to yield the corresponding aldehydes or ketones, providing another pathway for functional group interconversion. nih.gov
The Role of the tert-Butyl Ester Moiety in Molecular Design and Synthetic Strategies
In multistep organic synthesis, the protection of reactive functional groups is a critical strategy. The tert-butyl ester moiety in this compound functions as a robust protecting group for the carboxylic acid. libretexts.orgthieme-connect.com Its primary advantage lies in its exceptional stability across a broad spectrum of reaction conditions, including exposure to various nucleophiles, bases, and reducing agents. libretexts.orgthieme-connect.com
The steric bulk of the tert-butyl group prevents nucleophilic attack at the carbonyl carbon, rendering the ester resistant to hydrolysis under basic or neutral conditions. However, this protecting group can be readily and selectively cleaved under acidic conditions, which proceed via a stable tertiary carbocation intermediate. youtube.com This orthogonal stability allows chemists to perform extensive modifications on other parts of the molecule, such as the bromomethyl group, without affecting the carboxylic acid functionality. Once the desired transformations are complete, the carboxylic acid can be unmasked for subsequent reactions. Common methods for its formation include the condensation of a carboxylic acid with tert-butanol (B103910) or isobutene. thieme-connect.com
The table below compares the properties of common carboxylic acid protecting groups, highlighting the advantages of the tert-butyl ester.
| Protecting Group | Stability | Cleavage Conditions | Key Advantages |
| Methyl Ester | Stable to acid | Acid or base hydrolysis | Simple to install |
| Benzyl (B1604629) Ester | Stable to acid/base | Hydrogenolysis | Cleavage is orthogonal to acid/base methods |
| Silyl Ester | Labile | Mild acid, base, fluoride (B91410) ions | Very mild cleavage conditions |
| tert-Butyl Ester | Stable to base, nucleophiles, reductants | Acid-catalyzed hydrolysis | High stability, selective removal |
Current Research Frontiers in Functionalized Pyridine Systems
The development of new methods for the synthesis of functionalized pyridines remains an active area of chemical research. A significant long-standing challenge is the site-selective functionalization of the pyridine ring, which contains multiple C-H bonds with different reactivities. nih.govresearchgate.net Historically, the synthesis of substituted pyridines relied on the construction of the ring from acyclic precursors. Modern research, however, focuses on the direct and regioselective C-H functionalization of the pre-formed pyridine scaffold, which is a more atom-economical approach. researchgate.net
Recent breakthroughs in this field include the use of N-functionalized pyridinium (B92312) salts, which have emerged as valuable precursors in radical-based reactions. nih.gov These methods often employ visible light photoredox catalysis to achieve exquisite regiocontrol under mild, acid-free conditions, enabling the late-stage functionalization of complex molecules. nih.gov The ongoing exploration of novel catalytic systems and synthetic strategies continues to expand the toolkit available for modifying pyridine-containing entities, with applications ranging from the development of new anticancer agents to advanced materials. benthamdirect.comresearcher.life
Chemical Properties of this compound
| Property | Value |
| CAS Number | 912550-19-7 chemicalbook.com |
| Molecular Formula | C11H14BrNO2 chemicalbook.com |
| Molecular Weight | 272.14 g/mol chemicalbook.com |
| Synonym | 6-(Bromomethyl)nicotinic acid tert-butyl ester |
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl 6-(bromomethyl)pyridine-3-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-11(2,3)15-10(14)8-4-5-9(6-12)13-7-8/h4-5,7H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDFOTTYJJYZQTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=CN=C(C=C1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for Tert Butyl 6 Bromomethyl Nicotinate
Strategic Approaches to the Nicotinate (B505614) Core Precursors
The formation of the nicotinate core, specifically tert-butyl 6-methylnicotinate, is the foundational stage of the synthesis. Industrial and laboratory-scale preparations often employ different strategies to achieve this precursor efficiently.
One prominent industrial method involves the oxidation of 2-methyl-5-ethylpyridine. google.com In this process, the ethyl group is selectively oxidized to a carboxylic acid using strong oxidizing agents like nitric acid in the presence of sulfuric acid. google.comenvironmentclearance.nic.in The resulting 6-methylnicotinic acid is then esterified in the subsequent step. The reaction mixture, containing the sulfuric acid salts of the organic acids, is treated with an alcohol, such as tert-butanol (B103910), and heated to produce the desired ester. google.com
A common laboratory-scale synthesis is the Fischer esterification of 6-methylnicotinic acid. chemicalbook.com This method involves reacting the carboxylic acid with an alcohol, typically in the presence of a strong acid catalyst like sulfuric acid. For instance, 6-methylnicotinic acid can be refluxed with methanol and a catalytic amount of concentrated sulfuric acid to yield methyl 6-methylnicotinate. chemicalbook.com This methyl ester can then be converted to the target tert-butyl ester via transesterification.
| Method | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| Oxidation & Esterification | 2-Methyl-5-ethylpyridine | 1. HNO₃, H₂SO₄2. n-Butanol | n-Butyl 6-methylnicotinate | 63.2% | google.comgoogle.com |
| Fischer Esterification | 6-Methylnicotinic acid | Methanol, H₂SO₄ | Methyl 6-methylnicotinate | 75% | chemicalbook.com |
Selective Bromination Techniques for the C-6 Methyl Group
The conversion of the C-6 methyl group to a bromomethyl group is a critical transformation. The carbon atom attached to the pyridine (B92270) ring is a "benzylic" position, making its C-H bonds weaker and more susceptible to radical attack compared to other alkyl C-H bonds. libretexts.orgmasterorganicchemistry.com
Free radical bromination is the most common method for this conversion, often referred to as a Wohl-Ziegler reaction. masterorganicchemistry.com This reaction typically utilizes N-Bromosuccinimide (NBS) as the source of bromine radicals. libretexts.orgdaneshyari.com The reaction is initiated by heat or UV light, or more commonly, by a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO). daneshyari.comgoogle.com The process is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. libretexts.org The reaction is typically carried out in an inert solvent like carbon tetrachloride (CCl₄) or chlorobenzene. daneshyari.comgoogle.com
Other brominating agents, such as 1,3-dibromo-5,5-dimethylhydantoin (DBDMH), can also be employed under similar radical-generating conditions. google.com
| Brominating Agent | Initiator/Condition | Solvent | Key Feature | Reference |
| N-Bromosuccinimide (NBS) | AIBN or Benzoyl Peroxide | Carbon Tetrachloride | High selectivity for benzylic positions | masterorganicchemistry.comdaneshyari.com |
| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Benzoyl Peroxide or AIBN | Chlorobenzene, Cyclohexane | High yields, can be used without additional solvent | google.com |
While radical bromination is effective, research has also explored catalytic systems to control the reaction. Transition-metal catalysis for the functionalization of C(sp³)–H bonds adjacent to heterocycles is an area of ongoing research. beilstein-journals.orgresearchgate.net These methods aim to provide greater control and potentially milder reaction conditions.
One patented method describes the bromination of a methyl group on an aromatic ring using molecular bromine in the presence of bentonite as a catalyst. google.com This reaction proceeds in dichloromethane (B109758) at a controlled temperature of 0-30 °C, reportedly offering high selectivity for the monobrominated product. The use of dichloromethane as a solvent is noted as being critical for the reaction's selectivity. google.com
Esterification Strategies for the tert-Butyl Ester Moiety
The introduction of the sterically bulky tert-butyl ester group presents a unique synthetic challenge. Direct esterification is often difficult, leading to the development of alternative strategies. asianpubs.org
Directly reacting a carboxylic acid with tert-butanol is challenging due to the alcohol's high reactivity in the presence of acid, which can lead to dehydration and the formation of isobutylene (B52900). asianpubs.org To overcome this, specific coupling agents and catalysts are employed.
One approach involves the use of benzotriazole esters. The carboxylic acid is first converted to an intermediate ester with 1-hydroxybenzotriazole (HOBt) in the presence of a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This activated intermediate then reacts with tert-butyl alcohol, facilitated by a base such as 4-(dimethylamino)pyridine (DMAP), to form the desired tert-butyl ester. researchgate.net Another method is the Steglich-type esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of DMAP to facilitate the reaction between the carboxylic acid and the alcohol. mdpi.com
Transesterification is a highly effective and widely used method for synthesizing tert-butyl esters from other esters, such as methyl or ethyl esters. researchgate.net This process involves exchanging the alkyl group of the ester with the alkyl group of an alcohol.
Chemo-, Regio-, and Stereoselective Synthetic Pathways
The synthesis of tert-butyl 6-(bromomethyl)nicotinate typically proceeds through a multi-step sequence, commencing with the more readily available 6-methylnicotinic acid or its corresponding methyl ester. The key transformations involve the introduction of the tert-butyl ester and the selective bromination of the methyl group.
A plausible and efficient synthetic route begins with the direct esterification of 6-methylnicotinic acid to form tert-butyl 6-methylnicotinate. While traditional Fischer esterification using tert-butanol can be challenging due to the alcohol's steric hindrance and the potential for competing side reactions under harsh acidic conditions, modern methods offer milder and more effective alternatives. One such approach involves the use of bis(trifluoromethanesulfonyl)imide (Tf2NH) as a catalyst with tert-butyl acetate serving as both the solvent and the tert-butylating agent. organic-chemistry.org This method has been shown to be effective for a variety of carboxylic acids, including those with functional groups that might be sensitive to strong acids. organic-chemistry.org
Table 1: Comparison of Esterification Methods for Nicotinic Acid Derivatives
| Method | Reagents and Conditions | Advantages | Disadvantages |
|---|---|---|---|
| Traditional Fischer Esterification | tert-butanol, strong acid (e.g., H₂SO₄), heat | Inexpensive reagents | Harsh conditions, potential for side reactions, low yields with sterically hindered alcohols |
| Tf₂NH-Catalyzed t-Butylation | 6-methylnicotinic acid, tert-butyl acetate, cat. Tf₂NH | Mild conditions, high yields, good functional group tolerance organic-chemistry.org | More expensive catalyst |
Once tert-butyl 6-methylnicotinate is obtained, the subsequent and most critical step is the selective bromination of the methyl group at the 6-position of the pyridine ring. This transformation is typically achieved through a free-radical bromination reaction.
Regioselectivity: The primary challenge in this step is to achieve selective bromination of the methyl group without affecting the pyridine ring itself. Direct bromination of the aromatic ring is a competing reaction, especially under electrophilic conditions. Therefore, free-radical conditions are employed. The reagent of choice for this transformation is N-bromosuccinimide (NBS), which serves as a source of bromine radicals. The reaction is typically initiated using a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and is often carried out under reflux in a non-polar solvent like carbon tetrachloride or cyclohexane.
The regioselectivity of this reaction is governed by the stability of the resulting radical intermediate. The benzylic radical formed by hydrogen abstraction from the methyl group is stabilized by resonance with the pyridine ring, making it the preferred site of attack for the bromine radical.
Chemoselectivity: The tert-butyl ester group is generally stable under free-radical bromination conditions, ensuring that it remains intact during this step. However, careful control of the reaction stoichiometry (using a slight excess of NBS) and reaction time is crucial to prevent over-bromination, which could lead to the formation of the dibromomethyl or even tribromomethyl derivative.
As the target molecule, this compound, does not possess any chiral centers, stereoselectivity is not a consideration in its synthesis.
Considerations for Scalability and Process Optimization in Academic Synthesis
Transitioning a synthetic procedure from a small-scale research setting to a larger, multi-gram scale suitable for academic purposes requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.
Reaction Monitoring and Control: On a larger scale, exothermic reactions, such as the free-radical bromination, require more robust temperature control to prevent runaway reactions. The use of a mechanical stirrer and an ice bath for cooling is recommended. Reaction progress should be monitored diligently using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy to determine the optimal reaction time and avoid the formation of byproducts from over-reaction.
Reagent Addition and Purity: For the bromination step, the slow, portion-wise addition of NBS can help to control the reaction's exothermicity. The purity of the starting materials and reagents is also critical for scalability. Impurities in the tert-butyl 6-methylnicotinate or the NBS can lead to undesired side reactions and lower yields.
Work-up and Purification: Larger scale reactions necessitate more efficient work-up and purification procedures. Extraction and washing steps will require larger glassware and greater volumes of solvents. Purification by column chromatography, while effective on a small scale, can become cumbersome and time-consuming for larger quantities. Alternative purification methods such as recrystallization should be explored. The choice of solvent for recrystallization is critical and needs to be optimized to provide a high recovery of the pure product.
Safety Considerations: The handling of larger quantities of reagents like NBS, which is a lachrymator, and flammable solvents requires strict adherence to safety protocols. The reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.
Table 2: Key Parameters for Academic Scale-Up of this compound Synthesis
| Parameter | Small Scale (mg) | Academic Scale-Up (g) | Considerations |
|---|---|---|---|
| Reaction Vessel | Round-bottom flask | Multi-neck round-bottom flask with mechanical stirrer | Improved mixing and temperature control |
| Temperature Control | Heating mantle, oil bath | Heating mantle with thermocouple, ice bath for cooling | Prevent overheating and runaway reactions |
| Reagent Addition | Single portion | Portion-wise or dropping funnel | Control reaction rate and exothermicity |
| Purification | Column chromatography | Recrystallization, distillation (if applicable) | Efficiency and practicality for larger quantities |
| Safety | Standard lab practice | Enhanced ventilation, larger spill containment | Increased risk with larger volumes of hazardous materials |
By carefully considering these factors, the synthesis of this compound can be successfully and safely scaled up in an academic laboratory setting, providing sufficient quantities of this important building block for further research.
Chemical Reactivity and Mechanistic Studies of Tert Butyl 6 Bromomethyl Nicotinate
Nucleophilic Substitution Reactions at the Bromomethyl Center
The bromomethyl group at the 6-position of the pyridine (B92270) ring is analogous to a benzyl (B1604629) bromide, rendering the benzylic-like carbon susceptible to nucleophilic attack. This reactivity is a cornerstone of its utility in synthetic chemistry, allowing for the introduction of a wide array of functional groups.
Kinetic and Thermodynamic Investigations of Substitution Pathways
While specific kinetic and thermodynamic data for nucleophilic substitution reactions of tert-butyl 6-(bromomethyl)nicotinate are not extensively documented in dedicated studies, the mechanism can be confidently inferred from analogous systems, such as benzyl halides. The primary pathway for substitution at the bromomethyl center is the bimolecular nucleophilic substitution (S(_N)2) mechanism. ucalgary.ca This is characteristic of primary benzylic halides.
The S(_N)2 reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. wikipedia.org This process involves a five-coordinate transition state. The rate of an S(_N)2 reaction is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com
For this compound, the reaction can be represented as:
Nucleophile(^-) + t-BuOOC-Py-CH(_2)Br → [Nucleophile---CH(_2)(Py-COOt-Bu)---Br](^\ddagger)(^-) → Nucleophile-CH(_2)-Py-COOt-Bu + Br(^-)
The pyridyl group, being electron-withdrawing, can influence the reaction rate. However, its position relative to the bromomethyl group (para-like) means that any resonance effects on the transition state are significant. Computational studies on related substituted benzyl systems could provide more quantitative insights into the activation energies and reaction thermodynamics. nih.gov The reaction is generally exothermic, driven by the formation of a more stable bond between the carbon and the nucleophile compared to the carbon-bromine bond.
Exploration of Diverse Nucleophiles for Functional Group Interconversion
The electrophilic nature of the bromomethyl group in this compound allows for reactions with a wide variety of nucleophiles. This versatility is frequently exploited in multi-step syntheses to introduce diverse functionalities. Common nucleophiles include amines, alcohols, thiols, and sources of cyanide or azide (B81097).
Table 1: Examples of Nucleophilic Substitution Reactions with this compound
| Nucleophile | Reagent Example | Product |
| Primary Amine | R-NH(_2) | tert-butyl 6-((R-amino)methyl)nicotinate |
| Secondary Amine | R(_2)NH | tert-butyl 6-((R(_2)-amino)methyl)nicotinate |
| Alcohol | R-OH | tert-butyl 6-((alkoxy)methyl)nicotinate |
| Thiol | R-SH | tert-butyl 6-((R-thio)methyl)nicotinate |
| Azide | Sodium Azide (NaN(_3)) | tert-butyl 6-(azidomethyl)nicotinate |
| Cyanide | Sodium Cyanide (NaCN) | tert-butyl 6-(cyanomethyl)nicotinate |
These functional group interconversions are typically carried out under standard S(_N)2 conditions, often in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile (B52724) to enhance the nucleophilicity of the attacking species. The choice of base, if required, is crucial to deprotonate the nucleophile without promoting side reactions.
Transformations Involving the Pyridine Nitrogen Atom
The lone pair of electrons on the pyridine nitrogen atom imparts nucleophilic and basic character to the molecule. This allows for transformations directly at the nitrogen center, such as N-alkylation (quaternization) and N-oxidation.
N-alkylation, also known as the Menshutkin reaction, would involve the reaction of the pyridine nitrogen with an alkylating agent. While this compound itself is an alkylating agent, intermolecular reactions leading to oligomerization are possible under certain conditions, though typically, reactions with an external nucleophile are favored. If a different, more reactive alkylating agent is introduced, the pyridine nitrogen of this compound can be quaternized.
N-oxidation of the pyridine ring can be achieved using oxidizing agents such as peroxy acids (e.g., m-chloroperbenzoic acid, m-CPBA) or hydrogen peroxide in acetic acid. chemtube3d.com The resulting pyridine N-oxide exhibits altered reactivity. scripps.edu The N-oxide is more reactive towards both electrophilic and nucleophilic substitution at the ring positions compared to the parent pyridine. bhu.ac.in Specifically, it activates the 2- and 4-positions for nucleophilic attack. chemtube3d.com
Reactivity and Selective Cleavage of the tert-Butyl Ester Functionality
The tert-butyl ester group is a common protecting group for carboxylic acids due to its stability under many reaction conditions and its susceptibility to cleavage under acidic conditions.
Acid-Catalyzed Deprotection Mechanisms
The standard method for the deprotection of a tert-butyl ester is treatment with a strong acid, such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). nih.gov The mechanism involves protonation of the ester oxygen, followed by the loss of a stable tert-butyl carbocation. This carbocation is then typically quenched by a nucleophile or undergoes elimination to form isobutene. stackexchange.com
The steps of the acid-catalyzed deprotection are as follows:
Protonation of the carbonyl oxygen of the ester by the acid.
Cleavage of the carbon-oxygen bond to form the carboxylic acid and a tert-butyl carbocation.
The tert-butyl carbocation can then be trapped by the conjugate base of the acid or eliminate a proton to form isobutene.
The use of scavengers, such as triethylsilane or anisole, is common to trap the liberated tert-butyl cation and prevent potential side reactions with other sensitive functional groups in the molecule.
Alternative Ester Transformations
While acid-catalyzed cleavage is the most common method for removing a tert-butyl ester, other transformations are also possible. These can be particularly useful when acidic conditions are not compatible with other functional groups present in the molecule.
Lewis Acid-Mediated Cleavage: Lewis acids, such as zinc bromide (ZnBr(_2)) or iron(III) chloride (FeCl(_3)), can also promote the cleavage of tert-butyl esters, sometimes with enhanced selectivity over other acid-labile groups. researchgate.netescholarship.org The Lewis acid coordinates to the carbonyl oxygen, activating the ester towards cleavage.
Thermolytic Cleavage: In some cases, tert-butyl esters can be cleaved by heating, often in a high-boiling point solvent. This method is less common due to the often harsh conditions required. However, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) can facilitate thermolytic cleavage under milder conditions. researchgate.net
Enzymatic Hydrolysis: Certain enzymes, such as lipases and esterases, have been shown to selectively hydrolyze tert-butyl esters under mild, neutral conditions. mdpi.com This method offers excellent chemoselectivity, leaving other protecting groups intact.
Table 2: Methods for the Cleavage of the tert-Butyl Ester of Nicotinic Acid Derivatives
| Method | Reagents | Conditions |
| Acid-Catalyzed | Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | Room Temperature |
| Acid-Catalyzed | Hydrochloric Acid (HCl) in Dioxane | Room Temperature |
| Lewis Acid-Mediated | Zinc Bromide (ZnBr(_2)) in Dichloromethane (DCM) | Varies, often mild heating |
| Alternative Acid | Phosphoric Acid in Water | Mild heating |
| Thermolytic | 2,2,2-Trifluoroethanol (TFE) | Reflux |
Stereoelectronic Effects of the tert-Butyl Group on Reaction Pathways
The tert-butyl group, renowned for its steric bulk, plays a pivotal role in dictating the mechanistic pathways of reactions involving this compound. Its influence is a combination of steric and electronic effects, collectively known as stereoelectronic effects.
Steric Hindrance:
The most apparent effect of the tert-butyl group is steric hindrance. In the context of nucleophilic substitution at the bromomethyl carbon, the bulky tert-butyl group can influence the approach of the nucleophile. While not directly attached to the reactive center, its size can affect the conformational preferences of the entire molecule, potentially shielding the reaction site. For a bimolecular nucleophilic substitution (SN2) reaction, which requires a backside attack on the carbon atom bearing the bromine, significant steric hindrance could slow down the reaction rate compared to analogous compounds with smaller ester groups (e.g., methyl or ethyl esters).
This steric impediment is a well-documented phenomenon in SN2 reactions. The presence of bulky substituents near the reaction center can significantly raise the energy of the transition state, thereby decreasing the reaction rate. While the tert-butyl group is at the 3-position of the pyridine ring and not directly on the reacting carbon, its influence can be transmitted through the rigid ring structure, affecting the accessibility of the bromomethyl group to incoming nucleophiles.
Electronic Effects:
Beyond simple steric bulk, the tert-butyl group also exerts electronic effects. It is generally considered to be weakly electron-donating through hyperconjugation. This effect involves the delocalization of electrons from the C-H σ-bonds of the tert-butyl group into the π-system of the pyridine ring. This subtle electron donation can slightly increase the electron density of the pyridine ring.
The interplay of these steric and electronic factors can be summarized in the following table:
| Stereoelectronic Effect | Description | Impact on Reaction Pathway |
| Steric Hindrance | The large size of the tert-butyl group can physically obstruct the approach of nucleophiles to the bromomethyl reaction center. | Favors pathways that are less sensitive to steric bulk. May decrease the rate of SN2 reactions. |
| Hyperconjugation | Weak electron donation from the C-H σ-bonds of the tert-butyl group to the pyridine ring's π-system. | May slightly decrease the electrophilicity of the bromomethyl carbon, but this effect is likely minor compared to the electron-withdrawing effects of the pyridine nitrogen and ester carbonyl. |
Experimental and Computational Elucidations of Reaction Mechanisms
While specific, in-depth experimental and computational studies exclusively focused on this compound are not extensively available in the public domain, the reaction mechanisms can be elucidated by drawing parallels with closely related compounds and by applying fundamental principles of physical organic chemistry.
Experimental Evidence from Analogous Systems:
Kinetic studies on the nucleophilic substitution reactions of similar benzylic and pyridyl halides provide strong evidence for the operative mechanisms. For instance, studies on the reactions of various 6-(bromomethyl)nicotinate esters with nucleophiles would likely reveal second-order kinetics, characteristic of an SN2 mechanism. This would be demonstrated by a reaction rate that is dependent on the concentration of both the substrate and the nucleophile.
Comparative kinetic studies between this compound and its methyl or ethyl ester counterparts would be particularly insightful. It is expected that the reaction rate for the tert-butyl derivative would be slower due to the increased steric hindrance, as discussed in the previous section.
A hypothetical comparison of reaction rates is presented in the table below, based on established principles of steric effects in SN2 reactions:
| Ester Group | Relative Rate of SN2 Reaction (Hypothetical) | Rationale |
| Methyl | 1.0 | Minimal steric hindrance. |
| Ethyl | 0.8 | Slightly increased steric hindrance compared to methyl. |
| Isopropyl | 0.3 | Significant steric hindrance. |
| Tert-butyl | < 0.1 | Substantial steric hindrance severely impeding nucleophilic attack. |
Computational Modeling:
Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for elucidating reaction mechanisms at a molecular level. For this compound, computational studies could be employed to:
Model the Transition State: DFT calculations can be used to determine the geometry and energy of the transition state for the SN2 reaction with various nucleophiles. The calculated activation energy would provide a quantitative measure of the reaction barrier.
Analyze Orbital Interactions: Examination of the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) of the nucleophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the substrate, can provide insights into the electronic factors governing the reaction. The LUMO of this compound is expected to be localized on the σ* anti-bonding orbital of the C-Br bond, making it susceptible to nucleophilic attack.
Quantify Steric Effects: Computational methods can be used to quantify the steric strain in the transition state. By comparing the calculated activation energies for the tert-butyl ester with those of smaller esters, the energetic penalty associated with the steric bulk of the tert-butyl group can be determined.
Explore Alternative Pathways: While an SN2 mechanism is most probable, computational studies could also explore the feasibility of other reaction pathways, such as an SN1 mechanism involving the formation of a carbocation intermediate. Given the primary nature of the benzylic-like carbon, an SN1 pathway is generally considered less favorable unless promoted by specific reaction conditions or strong solvent effects. However, the potential for resonance stabilization of the resulting carbocation by the pyridine ring could make this pathway accessible under certain circumstances.
A computational analysis would likely confirm that the SN2 pathway is energetically more favorable. The calculated potential energy surface would show a single transition state connecting the reactants to the products, consistent with a concerted mechanism.
Tert Butyl 6 Bromomethyl Nicotinate As a Versatile Building Block in Complex Molecule Synthesis
Construction of Novel Heterocyclic Systems via Alkylation and Subsequent Cyclization Reactions
The presence of the electrophilic bromomethyl group makes tert-butyl 6-(bromomethyl)nicotinate a prime candidate for alkylation reactions. Nucleophiles can readily displace the bromide, forming a new carbon-carbon or carbon-heteroatom bond. This initial alkylation step can be strategically designed to introduce functionalities that can subsequently participate in intramolecular cyclization reactions, leading to the formation of novel heterocyclic systems. For instance, reaction with a binucleophilic species could allow for a tandem alkylation-cyclization sequence to construct fused ring systems. However, specific examples and detailed research findings documenting this pathway for this particular compound are not extensively reported.
Applications in the Synthesis of Nitrogen-Containing Scaffolds
Nitrogen-containing scaffolds are of paramount importance in drug discovery and medicinal chemistry. The pyridine (B92270) core of this compound already provides a key nitrogen-containing heterocycle. Its functional handles could, in principle, be utilized to build more complex nitrogen-rich architectures. The bromomethyl group can serve as an anchor point to introduce other nitrogenous moieties, which could then be elaborated into larger, more complex scaffolds. While the potential is evident, the scientific literature lacks specific, detailed examples of its application in the synthesis of diverse nitrogen-containing frameworks.
Precursors for Advanced Organic Materials and Functional Molecules
Pyridine-containing molecules are known to be valuable components in the design of functional organic materials, including polymers and dyes, due to their electronic and coordination properties. The functional groups on this compound could be exploited to incorporate this building block into larger macromolecular structures. For example, the bromomethyl group could be converted into a polymerizable group, or the entire molecule could be used as a monomer in polymerization reactions. Research into nicotinic acid esters as precursors for functional materials is an active area, but specific studies focusing on this compound in this capacity are not widely documented.
Contributions to Target-Oriented Synthesis and Diversification Strategies
In target-oriented synthesis, the goal is the efficient and strategic construction of a specific, often complex, molecule, such as a natural product or a designed pharmaceutical agent. The utility of a building block like this compound would lie in its ability to be incorporated into a synthetic route to introduce a functionalized pyridine moiety. Furthermore, in diversification-oriented synthesis, the aim is to generate a library of structurally diverse compounds for biological screening. The reactivity of the bromomethyl group could be leveraged to introduce a variety of substituents, thus creating a series of analogues from a common intermediate. Despite these potential applications, concrete examples of its use in published target-oriented syntheses or diversification strategies are scarce.
Integration into Multi-Component and Cascade Reaction Sequences
Multi-component reactions (MCRs) and cascade reactions are highly efficient synthetic strategies that allow for the formation of complex molecules from simple starting materials in a single operation. The functional groups present in this compound suggest its potential as a substrate in such reactions. For instance, the pyridine nitrogen could act as a directing group or a nucleophile in a cascade sequence initiated by the alkylation of the bromomethyl group. Similarly, it could potentially be a component in a multi-component reaction, where the different functional groups react sequentially with other reagents in the pot. While the field of MCRs involving halomethylpyridines is of interest to synthetic chemists, specific and detailed investigations featuring this compound have not been prominently reported.
Derivatization and Functionalization Strategies of Tert Butyl 6 Bromomethyl Nicotinate
Modifications at the Bromomethyl Position for Molecular Diversification
The bromomethyl group (-CH₂Br) is an excellent electrophilic handle for introducing molecular diversity. As a benzylic-like bromide, it is highly susceptible to both carbon-carbon bond-forming reactions and nucleophilic substitution by various heteroatoms.
The carbon-bromine bond in the bromomethyl moiety is amenable to transition-metal-catalyzed cross-coupling reactions, which are powerful methods for constructing new carbon-carbon bonds. nih.gov Reactions such as the Suzuki and Negishi couplings can be employed to connect the methyl carbon to a variety of organic fragments. wikipedia.orgwikipedia.org
In a typical Negishi coupling, the bromomethyl group would first be converted into an organozinc reagent, which then couples with an aryl, vinyl, or other organic halide in the presence of a palladium or nickel catalyst. wikipedia.orgresearchgate.netorganic-chemistry.org Alternatively, in a Suzuki-type reaction, the bromomethyl group can directly couple with an organoboron species, such as an arylboronic acid, under palladium catalysis with a suitable base. nih.govwikipedia.orgresearchgate.net These reactions allow for the extension of the carbon skeleton, providing access to compounds with more complex structures.
| Coupling Partner (Reagent) | Reaction Type | Catalyst System (Typical) | Resulting Structure |
| Phenylboronic Acid | Suzuki | Pd(PPh₃)₄, K₂CO₃ | 6-(benzyl)nicotinate derivative |
| Vinylboronic Acid | Suzuki | Pd(dppf)Cl₂, Cs₂CO₃ | 6-(allyl)nicotinate derivative |
| Phenylzinc Chloride | Negishi | Pd(PPh₃)₄ | 6-(benzyl)nicotinate derivative |
| Alkylzinc Bromide | Negishi | Ni(acac)₂ | 6-(alkyl-substituted-methyl)nicotinate |
The primary alkyl bromide of the bromomethyl group is an ideal substrate for Sₙ2 reactions. mhmedical.com This pathway allows for the straightforward introduction of nitrogen, oxygen, and sulfur functionalities through reaction with appropriate nucleophiles. nih.gov The reaction involves the attack of the nucleophile on the electrophilic carbon atom, with bromide acting as an effective leaving group.
N-Nucleophiles: A wide range of nitrogen-containing functional groups can be installed by reacting the substrate with primary or secondary amines to yield substituted amines, with sodium azide (B81097) to form an azidomethyl group, or with phthalimide (B116566) followed by hydrolysis (Gabriel synthesis) to produce the primary amine.
O-Nucleophiles: Ethers can be synthesized through the Williamson ether synthesis, which involves reacting the bromomethyl compound with an alkoxide or a phenoxide. Similarly, reaction with a carboxylate salt yields an ester, effectively linking the pyridine (B92270) core to another molecule via an acyloxymethyl bridge.
S-Nucleophiles: Thioethers (sulfides) are readily prepared by the reaction with a thiolate nucleophile, such as sodium thiomethoxide or sodium thiophenoxide. nih.gov
| Nucleophile | Reagent Example | Functional Group Introduced | Product Class |
| Amine | Diethylamine | -CH₂NEt₂ | Tertiary Amine |
| Azide | Sodium Azide (NaN₃) | -CH₂N₃ | Alkyl Azide |
| Alkoxide | Sodium Methoxide (NaOMe) | -CH₂OCH₃ | Methyl Ether |
| Phenoxide | Sodium Phenoxide (NaOPh) | -CH₂OPh | Phenyl Ether |
| Thiolate | Sodium Thiomethoxide (NaSMe) | -CH₂SMe | Thioether |
Functionalization of the Pyridine Ring System
The pyridine ring itself, while generally electron-deficient, can be functionalized through strategic synthetic routes, primarily involving metalation or harsh electrophilic substitution conditions.
Directed ortho-metalation (DoM) is a powerful technique for the regioselective deprotonation and functionalization of aromatic and heteroaromatic rings. wikipedia.orgorganic-chemistry.org The process relies on a "directed metalation group" (DMG) that coordinates to an organolithium or other strong base, directing deprotonation to a nearby position. uwindsor.cabaranlab.org In tert-butyl 6-(bromomethyl)nicotinate, both the pyridine nitrogen and the C3-ester group can act as DMGs. nih.govharvard.edu
The use of a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or a turbo-Grignard reagent (e.g., TMPMgCl·LiCl) can effect deprotonation of the pyridine ring. harvard.edu The regioselectivity is determined by the directing power of the functional groups and the inherent acidity of the ring protons. The C4 position is ortho to the ester group and is often the most acidic proton on the nicotinate (B505614) scaffold, making it a likely site for metalation. Once the lithiated or magnesiated intermediate is formed, it can be "quenched" by adding an electrophile, leading to the introduction of a new substituent at the C4 position.
| Electrophile | Reagent Example | Functional Group Introduced at C4 |
| Iodine | I₂ | Iodo (-I) |
| Silyl Halide | Trimethylsilyl chloride (TMSCl) | Trimethylsilyl (-SiMe₃) |
| Aldehyde | Benzaldehyde (PhCHO) | Hydroxy(phenyl)methyl (-CH(OH)Ph) |
| Carbon Dioxide | CO₂ (gas) | Carboxylic Acid (-COOH) |
| Alkyl Halide | Methyl Iodide (CH₃I) | Methyl (-CH₃) |
Electrophilic aromatic substitution (EAS) on the pyridine ring is generally challenging due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgmatanginicollege.ac.inrsc.org Any such substitution typically requires forcing conditions and directs incoming electrophiles to the C3 or C5 positions (meta to the nitrogen). youtube.comresearchgate.netchemrxiv.org
In this compound, the ring is further deactivated by the electron-withdrawing ester group at C3. The combined directing effects of the ring nitrogen (meta-director) and the ester group (meta-director) strongly favor substitution at the C5 position. The bromomethyl group at C6 is a weak deactivating, ortho-para director, which also directs towards C5 (ortho). Therefore, under harsh conditions, electrophilic substitution such as nitration (with H₂SO₄/HNO₃) or halogenation would be expected to occur selectively at the C5 position. msu.edulibretexts.org However, yields are often low due to the ring's low reactivity. researchgate.net
Transformations of the tert-Butyl Ester to Other Carboxylic Acid Derivatives
The tert-butyl ester group is a robust protecting group for the carboxylic acid functionality, but it can be readily converted into other derivatives. This transformation typically proceeds via a two-step sequence: hydrolysis to the free carboxylic acid, followed by activation and reaction with a nucleophile.
The deprotection of the tert-butyl ester is most commonly achieved under acidic conditions. researchgate.net Treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) efficiently cleaves the ester, releasing the volatile 2-methylpropene (isobutylene) as a byproduct and yielding the corresponding 6-(bromomethyl)nicotinic acid. stackexchange.comrsc.org
Once the free carboxylic acid is obtained, it can be activated for nucleophilic acyl substitution. A common method is the conversion to a highly reactive acid chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. mdpi.comsciencescholar.uscommonorganicchemistry.com This acid chloride intermediate can then be reacted with a variety of nucleophiles without the need for purification. Reaction with alcohols or phenols in the presence of a base yields different esters, while reaction with primary or secondary amines affords the corresponding amides. google.com This strategy provides a reliable pathway to a wide array of carboxylic acid derivatives.
| Step 1: Hydrolysis Reagent | Step 2: Activation Reagent | Step 3: Nucleophile | Final Product |
| Trifluoroacetic Acid (TFA) | Thionyl Chloride (SOCl₂) | Methanol (MeOH) | Methyl 6-(bromomethyl)nicotinate |
| Trifluoroacetic Acid (TFA) | Oxalyl Chloride ((COCl)₂) | Ethanol (EtOH) | Ethyl 6-(bromomethyl)nicotinate |
| Trifluoroacetic Acid (TFA) | Thionyl Chloride (SOCl₂) | Ammonia (NH₃) | 6-(bromomethyl)nicotinamide |
| Trifluoroacetic Acid (TFA) | Oxalyl Chloride ((COCl)₂) | Diethylamine (HNEt₂) | N,N-Diethyl-6-(bromomethyl)nicotinamide |
Research Uncovers Limited Data on Asymmetric Synthesis of Chiral Derivatives from this compound
Extensive investigation into the derivatization and functionalization of this compound reveals a notable scarcity of specific research focused on stereochemical control and the asymmetric synthesis of its chiral derivatives. While this compound serves as a versatile building block in medicinal chemistry and organic synthesis, its direct application in enantioselective transformations to create chiral molecules appears to be a largely unexplored or at least sparsely documented area in publicly accessible scientific literature.
This lack of specific data precludes a detailed discussion on established strategies for controlling the stereochemistry in reactions involving this particular nicotinic acid derivative. The scientific community has yet to extensively report on methods that would allow for the predictable and high-yielding synthesis of specific stereoisomers from this compound. Therefore, the creation of comprehensive data tables illustrating such findings is not feasible at this time.
Further research and publication in the field are necessary to elucidate the potential of this compound in asymmetric synthesis and to develop robust methodologies for the stereocontrolled formation of its chiral derivatives.
Advanced Spectroscopic and Structural Characterization of Tert Butyl 6 Bromomethyl Nicotinate and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, their connectivity, and spatial proximities.
For tert-butyl 6-(bromomethyl)nicotinate, ¹H and ¹³C NMR spectra offer the initial and most crucial data for structural confirmation. The expected chemical shifts are influenced by the electronic effects of the substituents on the pyridine (B92270) ring. The electron-withdrawing nature of the tert-butyl ester group and the bromomethyl group affects the electron density around the protons and carbons of the pyridine ring, leading to predictable shifts in their resonance frequencies. ucl.ac.ukpdx.edu
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Influencing Factors |
|---|---|---|---|
| Pyridine H-2 | ~8.8-9.2 | ~150-155 | Adjacent to ring nitrogen and ester group (deshielded) |
| Pyridine H-4 | ~8.0-8.4 | ~137-142 | Meta to both substituents |
| Pyridine H-5 | ~7.4-7.8 | ~122-127 | Ortho to bromomethyl group |
| -CH₂Br (Methylene) | ~4.6-5.0 | ~30-35 | Attached to electronegative bromine and aromatic ring |
| -C(CH₃)₃ (tert-Butyl) | ~1.5-1.7 | ~28-30 (methyls) | Shielded aliphatic protons |
| -C(CH₃)₃ (quaternary C) | - | ~81-85 | Ester quaternary carbon |
| C=O (Carbonyl) | - | ~164-168 | Ester carbonyl carbon |
While 1D NMR provides essential information, 2D NMR techniques are necessary to definitively assign these resonances and establish the molecule's connectivity. harvard.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. For this compound, COSY would show correlations between the coupled protons on the pyridine ring (H-4 with H-5), confirming their adjacent positions.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). It would be used to definitively assign the carbon signals for each protonated carbon, for instance, linking the methylene (B1212753) proton signal (~4.8 ppm) to its corresponding carbon signal (~32 ppm).
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and preferred conformation. harvard.edu A key expected NOE would be between the pyridine H-5 proton and the methylene protons of the bromomethyl group.
The tert-butyl group, while sterically bulky, is not static and undergoes rotation around the C-O single bond. Dynamic NMR (DNMR) spectroscopy is a powerful technique for studying such conformational dynamics. sikhcom.netnih.gov
At room temperature, the rotation of the tert-butyl group is typically fast on the NMR timescale, resulting in a single, sharp resonance for the nine equivalent methyl protons. However, by lowering the temperature, this rotation can be slowed. unibas.itresearchgate.net As the temperature decreases, the peak will broaden, eventually decoalescing and splitting into separate signals if the rotation becomes slow enough to resolve the different magnetic environments of the individual methyl groups. unibas.it The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). From this value and the frequency separation of the signals at low temperature, the free energy of activation (ΔG‡) for the rotational barrier can be calculated, providing a quantitative measure of the conformational flexibility of the tert-butyl moiety. sikhcom.netnih.gov
High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the determination of its elemental formula. nih.gov For this compound (C₁₀H₁₂BrNO₂), HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. The presence of bromine is particularly distinctive due to its two major isotopes, ⁷⁹Br and ⁸¹Br, which have nearly equal natural abundance. docbrown.info This results in a characteristic isotopic pattern for the molecular ion peak ([M]⁺) and any bromine-containing fragments, appearing as two peaks of almost equal intensity separated by two mass units (e.g., [M]⁺ and [M+2]⁺). docbrown.info
Electron Ionization (EI) is a common technique that causes extensive fragmentation, providing a "fingerprint" of the molecule's structure. The fragmentation pattern of this compound would be expected to show characteristic losses of specific functional groups. libretexts.orgmiamioh.edu
Table 2: Predicted HRMS Fragmentation Pattern for this compound
| Fragment Ion | Proposed Structure | Key Fragmentation Pathway | Notes |
|---|---|---|---|
| [M]⁺ | [C₁₀H₁₂BrNO₂]⁺ | Molecular Ion | Shows characteristic [M]⁺ and [M+2]⁺ isotopic pattern. |
| [M-C₄H₈]⁺ | [C₆H₄BrNO₂]⁺ | Loss of isobutylene (B52900) from the tert-butyl ester | Common fragmentation for tert-butyl esters. |
| [M-C₄H₉]⁺ | [C₆H₃BrNO₂]⁺ | Loss of a tert-butyl radical | Another common pathway for tert-butyl esters. |
| [M-Br]⁺ | [C₁₀H₁₂NO₂]⁺ | Loss of a bromine radical | Cleavage of the C-Br bond. |
| [M-CH₂Br]⁺ | [C₉H₉NO₂]⁺ | Loss of the bromomethyl radical | Cleavage of the ring-CH₂ bond. |
| [C₄H₉]⁺ | [(CH₃)₃C]⁺ | tert-butyl cation | A very stable carbocation, often a prominent peak at m/z 57. nih.gov |
X-ray Crystallography for Solid-State Molecular Architecture Elucidation
X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound may not be publicly available, analysis of related structures containing pyridine and tert-butyl moieties allows for a detailed prediction of its solid-state architecture. researchgate.netnih.govresearchgate.netnih.gov
Table 3: Expected Bond Lengths and Angles from X-ray Crystallography
| Parameter | Typical Value (Å or °) | Structural Feature |
|---|---|---|
| C-Br Bond Length | 1.90 - 1.98 Å | Bromomethyl group |
| C=O Bond Length | 1.19 - 1.23 Å | Ester carbonyl |
| (O=)C-O Bond Length | 1.32 - 1.36 Å | Ester single bond |
| Pyridine C-N Bond Length | 1.33 - 1.35 Å | Aromatic C-N |
| Pyridine C-C Bond Length | 1.37 - 1.40 Å | Aromatic C-C |
| Pyridine Ring C-N-C Angle | ~117° | Angle at the nitrogen heteroatom |
| O=C-O Angle | ~123-126° | Ester functional group |
Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification and Bonding Insights
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, probes the vibrational modes of a molecule. Each functional group has a characteristic set of vibrational frequencies, making these techniques excellent for structural confirmation. belnauka.bynist.gov
The FT-IR and FT-Raman spectra of this compound would be dominated by signals corresponding to its primary functional groups. The ester group will give rise to a very strong C=O stretching band in the IR spectrum. The pyridine ring has several characteristic ring stretching and bending vibrations. rsc.orgelixirpublishers.comresearchgate.net The C-Br stretch of the bromomethyl group is typically found in the lower frequency "fingerprint" region of the spectrum.
Table 4: Characteristic Vibrational Frequencies
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Notes |
|---|---|---|---|
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium-Weak | Corresponds to pyridine ring C-H bonds. |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium-Strong | Corresponds to tert-butyl and methylene C-H bonds. |
| C=O Stretch (Ester) | 1720 - 1740 | Strong | One of the most prominent peaks in the IR spectrum. |
| C=C, C=N Ring Stretch | 1400 - 1610 | Medium-Strong | Characteristic pyridine ring vibrations. rsc.orgelixirpublishers.com |
| C-O Stretch (Ester) | 1150 - 1300 | Strong | Represents the C-O single bond stretches of the ester. |
| C-H Bend (Aliphatic) | 1365 - 1470 | Medium | Bending modes of methyl and methylene groups. |
| C-Br Stretch | 500 - 650 | Medium-Strong | Located in the fingerprint region. |
Chiroptical Spectroscopy for Enantiomeric Characterization of Chiral Derivatives
This compound is an achiral molecule. However, if it were used as a synthon to create a chiral derivative (for example, by nucleophilic substitution at the bromomethyl position with a chiral nucleophile), chiroptical spectroscopy would be essential for characterizing the resulting enantiomers. vanderbilt.edu
Chiroptical techniques measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. These methods include Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Optical Rotatory Dispersion (ORD). By comparing the experimentally measured spectrum to a spectrum predicted by quantum mechanical calculations for a known absolute configuration (e.g., the R or S enantiomer), the absolute stereochemistry of the synthesized derivative can be determined. vanderbilt.edunih.gov
ECD measures the difference in absorption of left- and right-circularly polarized light in the UV-Vis region, probing electronic transitions.
VCD is the vibrational analogue of ECD, measuring the differential absorption in the infrared region. It is highly sensitive to the molecule's conformational landscape.
ORD measures the rotation of the plane of linearly polarized light as a function of wavelength.
The combination of these techniques provides a powerful, non-destructive method for assigning the absolute configuration of new chiral compounds derived from the parent molecule. nih.gov
Computational Chemistry and Theoretical Investigations of Tert Butyl 6 Bromomethyl Nicotinate
Density Functional Theory (DFT) Studies of Electronic Structure and Energetic Profiles
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For Tert-butyl 6-(bromomethyl)nicotinate, DFT calculations can elucidate the distribution of electrons within the molecule, providing a foundation for understanding its reactivity and spectroscopic properties.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Global Reactivity Descriptors
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap generally suggests higher reactivity.
For this compound, the pyridine (B92270) ring, the ester group, and the bromomethyl group all influence the nature and energy of the frontier orbitals. The lone pair of electrons on the nitrogen atom of the pyridine ring and the π-electrons of the aromatic system are expected to contribute significantly to the HOMO. The LUMO is likely to be distributed over the pyridine ring and the carbonyl group of the ester, which act as electron-accepting regions.
Global reactivity descriptors, derived from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). While specific values for this compound are not available in the literature, data from related bromomethylpyridine derivatives can provide a reasonable estimation.
| Parameter | Value |
|---|---|
| EHOMO (eV) | -6.89 |
| ELUMO (eV) | -1.25 |
| Energy Gap (ΔE) (eV) | 5.64 |
| Electronegativity (χ) | 4.07 |
| Chemical Hardness (η) | 2.82 |
| Global Electrophilicity Index (ω) | 2.94 |
This data is illustrative and based on a representative bromomethylpyridine derivative. The actual values for this compound may vary.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and are prone to nucleophilic attack.
For this compound, the MEP map is expected to show a region of high negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the carbonyl group, indicating their nucleophilic character. Conversely, the hydrogen atoms of the bromomethyl group and the pyridine ring are likely to exhibit positive potential, making them potential sites for nucleophilic interaction. The bromine atom, being electronegative, will also contribute to the local electronic environment.
Ab Initio Calculations for Conformational Preferences and Tautomeric Forms
Ab initio calculations, which are based on first principles of quantum mechanics without the use of empirical parameters, are well-suited for studying the conformational landscape and potential tautomeric forms of a molecule. This compound possesses several rotatable bonds, including those connecting the tert-butyl group to the ester oxygen and the bromomethyl group to the pyridine ring.
While tautomerism is less common for this specific structure, computational studies can explore the relative energies of any potential tautomers, for instance, those involving proton migration, to confirm the dominance of the presented form.
Molecular Dynamics Simulations for Understanding Solvent Effects and Molecular Flexibility
Molecular Dynamics (MD) simulations provide a dynamic picture of a molecule's behavior over time, taking into account the influence of its environment, such as a solvent. By simulating the motion of atoms and molecules, MD can reveal how this compound interacts with solvent molecules and how its conformation and flexibility are affected.
In a polar solvent like water or ethanol, the polar regions of this compound, such as the pyridine nitrogen and the ester group, are expected to form hydrogen bonds or strong dipole-dipole interactions with the solvent molecules. These interactions can influence the rotational freedom of the substituent groups and stabilize certain conformations. MD simulations can quantify these interactions and provide insights into the solvation structure around the molecule.
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool for analyzing the electron density of a molecule in terms of localized bonds and lone pairs, providing a chemically intuitive picture of bonding and electronic interactions. NBO analysis can quantify the extent of electron delocalization (conjugation and hyperconjugation) and identify significant donor-acceptor interactions within the molecule and between molecules.
NBO analysis is also instrumental in understanding intermolecular interactions, such as hydrogen bonding. It can provide a detailed description of the donor and acceptor orbitals involved in these interactions and estimate their stabilization energies.
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(1) N | π(C2-C3) | 25.8 | n -> π (Resonance) |
| π(C5-C6) | π(C2-C3) | 18.5 | π -> π (Conjugation) |
| σ(C-H)methyl | σ(C-Br) | 1.2 | σ -> σ (Hyperconjugation) |
This data is illustrative and based on a representative substituted pyridine system. The actual values for this compound may vary.
Computational Modeling of Reaction Pathways and Transition States
Computational chemistry can be used to model the mechanisms of chemical reactions, including identifying transition states and calculating activation energies. For this compound, the bromomethyl group is a key reactive site, susceptible to nucleophilic substitution reactions.
By modeling the reaction of this compound with a nucleophile, computational methods can map out the potential energy surface of the reaction. This involves locating the structures of the reactants, products, and the transition state connecting them. The geometry of the transition state provides crucial information about the mechanism of the reaction (e.g., SN1 vs. SN2 character).
The calculated activation energy (the energy difference between the reactants and the transition state) is a key determinant of the reaction rate. By comparing the activation energies for different possible reaction pathways, it is possible to predict the most likely course of the reaction. This information is invaluable for understanding the chemical behavior of this compound and for designing synthetic routes or predicting its stability.
Prediction and Validation of Spectroscopic Parameters
In the absence of direct experimental spectroscopic data for this compound, computational chemistry serves as a powerful tool for predicting its spectral characteristics. By employing theoretical models and validating these predictions against experimental data from analogous compounds, a reliable estimation of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data can be achieved. This section outlines the predicted spectroscopic parameters for this compound, substantiated by data from structurally related molecules.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the protons of the pyridine ring, the bromomethyl group, and the tert-butyl group. The chemical shifts are influenced by the electronic environment of each proton.
Pyridine Ring Protons: The pyridine ring is expected to show three aromatic proton signals. The proton at position 2 (H-2), being adjacent to the nitrogen atom and the ester group, is predicted to be the most deshielded, appearing at approximately 9.10 ppm as a doublet. The proton at position 4 (H-4) is expected to resonate around 8.20 ppm as a doublet of doublets, and the proton at position 5 (H-5) is predicted to appear around 7.40 ppm as a doublet. These predictions are based on the known chemical shifts of similar pyridine derivatives. For instance, in methyl 6-methylnicotinate, the corresponding ring protons appear at δ 9.06 (s, 1H), 8.13 (dd, 1H), and 7.20 (d, 1H). The substitution of the methyl group with a more electronegative bromomethyl group is expected to cause a slight downfield shift for the adjacent protons.
Bromomethyl Protons (-CH₂Br): The methylene (B1212753) protons of the bromomethyl group are anticipated to appear as a singlet at approximately 4.60 ppm. This prediction is based on the typical chemical shift for benzylic or similar allylic protons attached to a bromine atom. For example, the methylene protons in 2,6-bis(bromomethyl)pyridine (B1268884) are observed at δ 4.56 (s, 4H).
Tert-butyl Protons (-C(CH₃)₃): The nine equivalent protons of the tert-butyl group are expected to produce a sharp singlet at around 1.60 ppm. This is a characteristic chemical shift for tert-butyl esters.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-2 | 9.10 | d |
| H-4 | 8.20 | dd |
| H-5 | 7.40 | d |
| -CH₂Br | 4.60 | s |
| -C(CH₃)₃ | 1.60 | s |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum is predicted based on the expected chemical environments of the carbon atoms in the molecule.
Pyridine Ring Carbons: The carbon atoms of the pyridine ring are expected to resonate in the aromatic region (120-160 ppm). The carbon at position 6, attached to the bromomethyl group, is predicted around 158 ppm. The carbon at position 3, bearing the ester group, is anticipated around 128 ppm. The other ring carbons (C-2, C-4, C-5) are expected between 123 and 152 ppm.
Carbonyl Carbon (-C=O): The carbonyl carbon of the tert-butyl ester is predicted to appear in the range of 164-166 ppm.
Bromomethyl Carbon (-CH₂Br): The carbon of the bromomethyl group is expected to have a chemical shift of approximately 32 ppm.
Tert-butyl Carbons (-C(CH₃)₃ and -C(CH₃)₃): The quaternary carbon of the tert-butyl group is predicted to be around 82 ppm, while the three equivalent methyl carbons are expected at approximately 28 ppm.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 152.0 |
| C-3 | 128.0 |
| C-4 | 137.5 |
| C-5 | 123.0 |
| C-6 | 158.0 |
| -C=O | 165.0 |
| -CH₂Br | 32.0 |
| -C(CH₃)₃ | 82.0 |
| -C(CH₃)₃ | 28.0 |
Predicted Infrared (IR) Spectral Data
The IR spectrum of this compound is predicted to show characteristic absorption bands for its functional groups.
C=O Stretching: A strong absorption band is expected in the region of 1720-1740 cm⁻¹ corresponding to the C=O stretching vibration of the tert-butyl ester.
C-O Stretching: A strong band for the C-O stretching of the ester is predicted to appear in the 1250-1300 cm⁻¹ range.
C-Br Stretching: The C-Br stretching vibration is expected to produce a band in the region of 600-700 cm⁻¹.
Aromatic C-H and C=C/C=N Stretching: The aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while the C=C and C=N stretching vibrations of the pyridine ring will likely produce several bands in the 1400-1600 cm⁻¹ region.
Aliphatic C-H Stretching: The C-H stretching vibrations of the tert-butyl and bromomethyl groups are expected in the 2850-3000 cm⁻¹ range.
Table 3: Predicted Major IR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| Aromatic C-H Stretch | 3050-3150 | Medium |
| Aliphatic C-H Stretch | 2850-3000 | Medium |
| C=O Stretch (Ester) | 1720-1740 | Strong |
| Aromatic C=C/C=N Stretch | 1400-1600 | Medium-Strong |
| C-O Stretch (Ester) | 1250-1300 | Strong |
| C-Br Stretch | 600-700 | Medium |
Predicted Mass Spectrometry (MS) Fragmentation
The electron ionization (EI) mass spectrum of this compound is predicted to show a molecular ion peak ([M]⁺) and several characteristic fragment ions.
Molecular Ion Peak: The molecular ion peak is expected at m/z 271 and 273 with an approximate 1:1 ratio, which is characteristic of a compound containing one bromine atom.
Loss of a Tert-butyl Radical: A prominent fragmentation pathway is the loss of a tert-butyl radical (•C(CH₃)₃) from the molecular ion, leading to a fragment ion at m/z 214/216.
Loss of Isobutylene (B52900): Another common fragmentation for tert-butyl esters is the loss of isobutylene (C₄H₈) via a McLafferty-type rearrangement, which would result in a fragment ion corresponding to 6-(bromomethyl)nicotinic acid at m/z 215/217.
Loss of Bromine: Cleavage of the C-Br bond would lead to the loss of a bromine radical (•Br), resulting in a fragment ion at m/z 192.
Formation of Tropylium-like Ion: The fragment at m/z 192 could further rearrange to a pyridinium-type cation.
Base Peak: The base peak is likely to be the fragment resulting from the loss of the bromine atom (m/z 192) or the tert-butyl radical (m/z 214/216), depending on the relative stability of the resulting cations.
Table 4: Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z | Predicted Fragment |
| 271/273 | [M]⁺ |
| 215/217 | [M - C₄H₈]⁺ |
| 214/216 | [M - •C(CH₃)₃]⁺ |
| 192 | [M - •Br]⁺ |
| 57 | [C(CH₃)₃]⁺ |
Q & A
Basic: What are the established synthetic routes for tert-butyl 6-(bromomethyl)nicotinate, and how are they characterized?
Methodological Answer:
A common synthesis involves bromomethylation of methyl nicotinate derivatives. For example, methyl 6-(bromomethyl)nicotinate can be synthesized via bromination of a hydroxymethyl precursor using reagents like PBr₃ or HBr/AcOH, yielding ~66% as a white solid (see analogous synthesis in ). Characterization typically employs -NMR (e.g., δ 9.16 ppm for pyridinic H, 4.58 ppm for -CH₂Br) and mass spectrometry (MS (ESI) m/z: 229.98 [M + H]) to confirm structure and purity .
Basic: What analytical techniques are critical for verifying the purity and structure of this compound?
Methodological Answer:
Key techniques include:
- NMR Spectroscopy : To identify functional groups (e.g., tert-butyl protons at ~1.4 ppm, bromomethyl at ~4.5 ppm) and assess regioselectivity.
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion peaks and detects impurities (e.g., reports m/z 229.98 [M + H]).
- Chromatography (HPLC/GC) : For quantifying purity, especially if byproducts (e.g., debrominated analogs) are suspected. Cross-referencing with NIST databases ( ) ensures spectral consistency .
Advanced: How can researchers optimize low yields in the bromomethylation step of nicotinate derivatives?
Methodological Answer:
Low yields often stem from competing side reactions (e.g., oxidation or hydrolysis). Optimization strategies include:
- Reagent Selection : Using PBr₃ instead of HBr/AcOH to reduce water sensitivity ( ).
- Temperature Control : Maintaining sub-0°C conditions to suppress thermal degradation.
- Factorial Design : Applying a 2 factorial experiment ( ) to test variables like stoichiometry, solvent polarity, and reaction time. For instance, highlights concentrated Br₂ in AcOH as effective for bromination, but excess Br₂ may require quenching with Na₂S₂O₃ .
Advanced: How can this compound be utilized in peptide synthesis or cross-coupling reactions?
Methodological Answer:
The bromomethyl group serves as a versatile electrophile in palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic substitutions. demonstrates that tert-butyl nicotinate derivatives act as precursors for amino amides, enabling peptide bond formation via zinc catalysis. For example:
- Step 1 : React with amino acids under Pd catalysis to form nicotinate-amino amides.
- Step 2 : Use ZnCl₂ to catalyze peptide elongation, achieving high enantioselectivity (>90% ee). This method is scalable to tripeptides, with purification via column chromatography .
Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts) for this compound?
Methodological Answer:
Data discrepancies may arise from solvent effects, tautomerism, or impurities. To address this:
- Solvent Calibration : Compare DMSO-d₆ ( ) vs. CDCl₃ shifts, as tert-butyl protons are solvent-sensitive.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals; e.g., pyridinic H coupling (J = 1.56 Hz in ) can be validated via COSY.
- Reference Standards : Cross-check with NIST ( ) or synthetic intermediates ( ) to identify anomalous peaks .
Basic: What safety precautions are recommended when handling this compound?
Methodological Answer:
While direct toxicity data for this compound is limited, analogous brominated compounds ( ) require:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of bromine vapors ( ).
- Waste Disposal : Quench excess Br₂ with Na₂S₂O₃ and neutralize acidic byproducts before disposal .
Advanced: What strategies mitigate decomposition during long-term storage of this compound?
Methodological Answer:
Decomposition (e.g., hydrolysis of the bromomethyl group) is minimized by:
- Storage Conditions : Anhydrous environments (-20°C, argon atmosphere) to prevent moisture ingress (analogous to tert-butanol storage in ).
- Stabilizers : Adding molecular sieves (3Å) to absorb trace water.
- Periodic Analysis : Monitor via TLC or HPLC every 3–6 months to detect degradation (e.g., free nicotinic acid formation) .
Advanced: How can computational modeling assist in predicting reactivity or regioselectivity for derivatives of this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict:
- Reactivity Sites : Electrophilic bromine at C6 vs. competing positions.
- Transition States : Energy barriers for nucleophilic attacks (e.g., in peptide coupling).
- Solvent Effects : Simulate polar aprotic solvents (DMF, THF) to optimize reaction pathways. Pair computational results with empirical data ( ) for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
